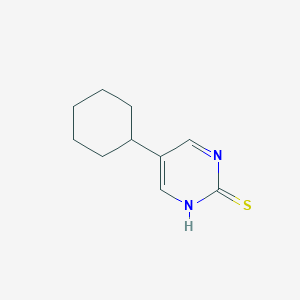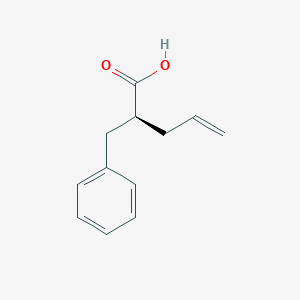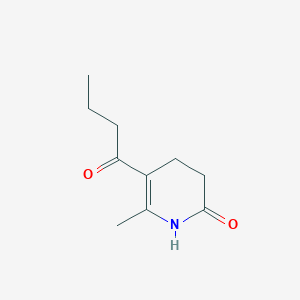![molecular formula C26H25O3P B14358519 3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one CAS No. 93796-39-5](/img/structure/B14358519.png)
3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one is a complex organic compound known for its unique structural features and versatile applications in various fields of science. This compound is characterized by the presence of a triphenylphosphanylidene group and a spirocyclic dioxaspirodecane moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one typically involves multicomponent reactions. One efficient method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-lambda~5~-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product with excellent yields (65-98%) and without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The absence of a metal catalyst and the straightforward workup procedure make this method suitable for industrial applications.
化学反应分析
Types of Reactions
3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanylidene group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
科学研究应用
3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one involves its interaction with molecular targets through its phosphanylidene group. This group can participate in various chemical reactions, including nucleophilic attack and coordination with metal ions. The spirocyclic structure also contributes to its unique reactivity and stability.
相似化合物的比较
Similar Compounds
1-Phenyl-2-(1,1,1-triphenyl-lambda~5~-phosphanylidene)ethan-1-one: A Wittig reagent used in similar synthetic reactions.
2,8-Diazaspiro[4.5]decan-1-one: Known for its biological activities and potential as a kinase inhibitor.
Uniqueness
3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one stands out due to its unique combination of a triphenylphosphanylidene group and a spirocyclic dioxaspirodecane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
CAS 编号 |
93796-39-5 |
|---|---|
分子式 |
C26H25O3P |
分子量 |
416.4 g/mol |
IUPAC 名称 |
3-(triphenyl-λ5-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C26H25O3P/c27-24-25(29-26(28-24)19-11-4-12-20-26)30(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2 |
InChI 键 |
XRKVOBVXRKUBDN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)OC(=O)C(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)






![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)

